molecular formula C10H13ClINO2 B13095717 Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride CAS No. 1956311-10-6

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Cat. No.: B13095717
CAS No.: 1956311-10-6
M. Wt: 341.57 g/mol
InChI Key: JPFIHGHMHOTIMO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C10H12INO2·HCl It is a derivative of phenylalanine, an amino acid, and contains an iodine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride typically involves the iodination of a phenylalanine derivative. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenylalanine derivative.

    Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.

    Esterification: The carboxylic acid group of the phenylalanine derivative is esterified using methanol and a strong acid catalyst, such as sulfuric acid.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in deiodination.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride: Similar structure but with the iodine atom at the 4-position of the phenyl ring.

    Methyl 2-amino-3-(3-iodophenyl)propanoate Hydrochloride: Similar structure but with the iodine atom at the 3-position of the phenyl ring.

    Methyl 2-amino-3-(2-bromophenyl)propanoate Hydrochloride: Similar structure but with a bromine atom instead of iodine.

Uniqueness

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is unique due to the specific position of the iodine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the iodine atom also makes it suitable for radiolabeling, which is valuable in imaging studies.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1956311-10-6

Molecular Formula

C10H13ClINO2

Molecular Weight

341.57 g/mol

IUPAC Name

methyl 2-amino-3-(2-iodophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H

InChI Key

JPFIHGHMHOTIMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1I)N.Cl

Origin of Product

United States

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